molecular formula C12H12O3 B13340032 2-(5-Methyl-1-benzofuran-2-yl)propanoic acid

2-(5-Methyl-1-benzofuran-2-yl)propanoic acid

Cat. No.: B13340032
M. Wt: 204.22 g/mol
InChI Key: PZCIULBVNRTFTI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . Subsequent functionalization steps introduce the propanoic acid group.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often utilize catalytic processes to enhance yield and selectivity. For example, microwave-assisted synthesis has been employed to obtain benzofuran derivatives efficiently . These methods are advantageous due to their scalability and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Biological Activity

2-(5-Methyl-1-benzofuran-2-yl)propanoic acid is an intriguing compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran moiety attached to a propanoic acid group, with the molecular formula C12H12O3C_{12}H_{12}O_3 and a molecular weight of 204.22 g/mol. The specific substitution pattern on the benzofuran ring is crucial as it influences the compound's biological activity and chemical reactivity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Benzofuran derivatives are known for their ability to modulate inflammatory pathways. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may exert similar effects through interaction with specific molecular targets involved in inflammation .

The mechanism of action for this compound is believed to involve its interaction with various enzymes and receptors due to its unique structural features. The benzofuran structure allows for potential binding to active sites on proteins, influencing their activity and leading to biological effects such as antimicrobial action or anti-inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a series of benzofuran derivatives were effective against Candida albicans and Staphylococcus aureus, with MIC values comparable to those of established antifungal and antibacterial agents .
  • Anti-inflammatory Effects : Another investigation revealed that certain benzofuran compounds reduced inflammation in animal models by decreasing levels of inflammatory markers, suggesting therapeutic potential for conditions like arthritis .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(5-methyl-1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C12H12O3/c1-7-3-4-10-9(5-7)6-11(15-10)8(2)12(13)14/h3-6,8H,1-2H3,(H,13,14)

InChI Key

PZCIULBVNRTFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(C)C(=O)O

Origin of Product

United States

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